CID 69644995, also known as pseudouridimycin, is a C-nucleoside antibiotic that exhibits selective inhibition of bacterial RNA polymerase. This compound has garnered attention due to its efficacy against both Gram-positive and Gram-negative bacteria, making it a significant candidate in the fight against antibiotic-resistant strains. Pseudouridimycin is produced by the actinobacterium Streptomyces sp. ID38640 and is characterized by its unique structural features that differentiate it from other nucleoside antibiotics.
Pseudouridimycin is classified as a nucleoside antibiotic, specifically a C-nucleoside, which refers to its structural composition where the sugar moiety is replaced by a carbon atom. The biosynthetic origin of this compound has been traced back to the Streptomyces genus, which is well-known for producing various bioactive natural products. The gene cluster responsible for the biosynthesis of pseudouridimycin has been identified, revealing intricate pathways involving several enzymes that contribute to its formation and modification .
The synthesis of pseudouridimycin involves a complex biosynthetic pathway characterized by several key enzymatic reactions. The pathway begins with the formation of a dipeptide composed of formamidinylated and N-hydroxylated Gly-Gln (glycine-glutamine) residues, which are subsequently conjugated to 5'-aminopseudouridine. The biosynthetic process includes:
Mutational analyses and bioinformatic studies have provided insights into this pathway, highlighting unexpected features such as specialized enzyme functions and the generation of various intermediates .
Pseudouridimycin has a distinct molecular structure characterized by its C-nucleoside framework. The compound consists of:
The molecular formula for pseudouridimycin is , with a molecular weight of approximately 253.24 g/mol. Its structural representation includes functional groups essential for binding to bacterial RNA polymerase, thereby inhibiting its activity.
Pseudouridimycin undergoes several chemical reactions that are vital for its biological function. The primary reaction involves binding to bacterial RNA polymerase, leading to inhibition of transcription. This mechanism is facilitated by:
These reactions are critical in understanding how pseudouridimycin exerts its antibacterial effects.
The mechanism of action for pseudouridimycin revolves around its ability to inhibit bacterial RNA polymerase selectively. Upon entering bacterial cells, pseudouridimycin binds to the enzyme's active site, blocking the transcription process. Key aspects include:
Studies indicate that this mechanism contributes significantly to its potential as an antibiotic agent against resistant bacterial strains .
Pseudouridimycin exhibits several notable physical and chemical properties:
These properties are essential for understanding how pseudouridimycin behaves in biological environments and its potential as a therapeutic agent.
Pseudouridimycin holds promise in various scientific applications:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8